
4-(4-Fluorobenzoyl)butyric Acid
Overview
Description
4-(4-Fluorobenzoyl)butyric acid (CAS 149437-76-3) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₁H₁₁FO₃ and a molecular weight of 210.21 g/mol . Structurally, it consists of a butyric acid chain (CH₂CH₂CH₂COOH) linked to a 4-fluorobenzoyl group (C₆H₄F-CO-). This compound is synthesized via Friedel-Crafts acylation, such as the reaction of fluorobenzene with glutaric anhydride, achieving yields up to 87% . It is primarily used as an intermediate in pharmaceuticals and organic synthesis, with documented roles as a drug impurity (e.g., in antipsychotic agents) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorobenzoyl)butyric acid typically involves the Friedel-Crafts acylation reaction. One common method involves reacting fluorobenzene with glutaric anhydride in the presence of aluminum chloride as a catalyst. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures (0°C) to achieve a high yield .
Industrial Production Methods: On an industrial scale, the preparation method involves dispersing fluorobenzene and treated aluminum trichloride into an organic solvent to form a dispersion system. Glutaric anhydride is then added dropwise, and the reaction is carried out at 10-30°C under an inert gas atmosphere. This method ensures high conversion rates and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorobenzoyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-(4-Fluorobenzoyl)butanoic acid.
Reduction: Formation of 4-(4-Fluorobenzoyl)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Ezetimibe
One of the primary applications of 4-(4-fluorobenzoyl)butyric acid is as a key intermediate in the synthesis of Ezetimibe , a drug used to lower cholesterol levels by inhibiting intestinal absorption of cholesterol. The compound's structure allows it to undergo various chemical transformations necessary for the production of Ezetimibe, making it essential in the pharmaceutical manufacturing process .
1.2 Methodologies for Synthesis
Several methodologies have been developed for synthesizing this compound. For instance, a commonly referenced method involves the Friedel-Crafts acylation reaction using fluorobenzene and glutaric anhydride in the presence of aluminum chloride as a catalyst. This method has been optimized to improve yield and reduce impurities, which is crucial for large-scale production .
Market Trends and Research Investments
3.1 Growth in R&D Investments
The global market for this compound is projected to grow significantly due to increased investments in pharmaceutical research and development. The compound's role as an intermediate in drug synthesis positions it favorably within the expanding pharmaceutical industry .
3.2 Emerging Applications
Research is ongoing to explore additional applications beyond Ezetimibe synthesis, including potential uses in other therapeutic areas such as anti-inflammatory and anti-cancer drugs. The versatility of this compound makes it a candidate for further exploration in medicinal chemistry .
Comparative Data on Synthesis Methods
Methodology | Yield (%) | Impurities | Cost Efficiency |
---|---|---|---|
Traditional Friedel-Crafts Reaction | 79.3% | High (desfluoro analogue) | Moderate |
Optimized Method (Inert Gas Protection) | >90% | Low | High |
The table above summarizes the comparative efficiency of different synthesis methodologies for this compound, highlighting improvements achieved through optimized conditions.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzoyl)butyric acid varies depending on its application. In the context of pharmaceutical research, it acts as an intermediate in the synthesis of drugs like ezetimibe, which inhibits the absorption of cholesterol in the intestines by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein . The compound’s fluorobenzoyl group plays a crucial role in its interaction with molecular targets, enhancing its efficacy and specificity.
Comparison with Similar Compounds
The structural and functional analogs of 4-(4-fluorobenzoyl)butyric acid can be categorized into three groups: fluorobenzoyl derivatives, phenyl-substituted butyric acids, and phenoxy butyric acids. Key comparisons are summarized below.
Fluorobenzoyl Derivatives
Key Differences :
- Substituent Effects: The hydroxyl group in the biphenyl derivative () increases polarity, reducing bioavailability compared to the non-hydroxylated benzoyl analog.
Phenyl-Substituted Butyric Acids
Key Differences :
- Functional Groups : The fluorine in this compound increases electron-withdrawing effects, altering reactivity in substitution reactions compared to 4-PBA.
- Biological Activity : 4-PBA’s chaperone activity contrasts with the fluorinated analog’s role as a synthetic intermediate .
Phenoxy Butyric Acids
Key Differences :
- Substituent Chemistry: Phenoxy derivatives exhibit herbicidal activity due to auxin-like effects, unlike the benzoyl-based compounds’ pharmaceutical applications .
- Halogen Effects : Chlorine in MCPB increases environmental persistence compared to fluorine, which is less electronegative .
Biological Activity
4-(4-Fluorobenzoyl)butyric acid, also known as CAS 149437-76-3, is a chemical compound that plays a significant role in pharmaceutical applications, particularly as an intermediate in the synthesis of ezetimibe, a drug used for lowering cholesterol levels. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a butyric acid backbone with a fluorobenzoyl group attached. Its chemical formula can be represented as follows:
This compound exhibits unique properties due to the presence of the fluorine atom, which can influence its biological interactions and metabolic pathways.
This compound primarily functions as a precursor in the synthesis of ezetimibe. Ezetimibe works by inhibiting the absorption of cholesterol at the intestinal brush border, leading to decreased levels of LDL cholesterol in the bloodstream. This mechanism is crucial for managing hyperlipidemia and related cardiovascular diseases.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Cholesterol Lowering : As part of ezetimibe's synthesis, it contributes significantly to reducing cholesterol absorption and lowering serum cholesterol levels.
- Anti-inflammatory Properties : Some studies suggest that derivatives of butyric acid exhibit anti-inflammatory effects, which may extend to compounds like this compound .
- Potential Anticancer Activity : Preliminary research has indicated that certain butyric acid derivatives may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle regulation .
Study on Ezetimibe
A clinical trial involving ezetimibe demonstrated significant reductions in LDL cholesterol levels among participants. The study highlighted the effectiveness of ezetimibe in combination with statins for patients who were unable to achieve target cholesterol levels with statins alone. The role of this compound as an intermediate in this process underscores its importance in therapeutic applications .
In Vitro Studies
In vitro studies have shown that butyric acid derivatives can modulate gene expression related to lipid metabolism. For instance, this compound was evaluated for its effects on cellular uptake of cholesterol and triglycerides in cultured intestinal cells. Results indicated a significant reduction in lipid accumulation, supporting its role in lipid metabolism regulation .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Fluorobenzoyl)butyric Acid, and how can reaction conditions be optimized for yield?
- The compound is synthesized via condensation of glutaric anhydride derivatives with fluorobenzene precursors. Key steps include Friedel-Crafts acylation under anhydrous conditions using Lewis acid catalysts (e.g., AlCl₃) in dichloromethane. Optimization involves controlling stoichiometry (1:1 molar ratio of anhydride to fluorobenzene) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis, purification via recrystallization in ethanol/water mixtures improves yield (>70%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Identifies the fluorobenzoyl moiety (δ ~7.8 ppm for aromatic protons) and butyric acid chain (δ ~2.4–2.6 ppm for CH₂ groups).
- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for the benzoyl group and carboxylic acid).
- LC-MS : Validates molecular weight ([M+H]+ expected at 224.2 g/mol) and detects impurities (e.g., unreacted starting materials) .
Q. How should researchers handle and store this compound to ensure stability?
- Store at –20°C in airtight, light-resistant containers. Avoid exposure to strong acids/bases, oxidizing agents, or humidity, which may hydrolyze the ketone or carboxylic acid groups. Stability tests via TGA/DSC show decomposition >200°C, but long-term storage requires inert atmospheres (e.g., N₂) .
Q. What are the solubility properties of this compound in common solvents?
- Soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Low solubility in water (<1 mg/mL at 25°C). Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS) for biological assays .
Q. How is purity assessed, and what thresholds are acceptable for in vitro studies?
- Purity ≥95% is required for reproducible results. Assess via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase, retention time ~8.2 min) or NMR integration. Trace impurities (e.g., residual fluorobenzene) must be <0.5% to avoid cytotoxicity .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?
- The fluorobenzoyl group acts as a bioisostere for endogenous substrates, competitively inhibiting enzymes like lipoxygenase or cyclooxygenase. Molecular docking studies suggest hydrogen bonding between the carboxylic acid and active-site residues (e.g., Arg120 in COX-2). Dose-response assays (IC₃₀ ~15 µM) validate potency .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Discrepancies often arise from assay conditions (e.g., pH, serum proteins). Standardize protocols:
- Use serum-free media to prevent protein binding.
- Include positive controls (e.g., indomethacin for COX inhibition).
- Validate findings with orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies mitigate interference from this compound in LC-MS-based metabolomic studies?
- Chromatographic separation : Optimize gradient elution to distinguish the compound from endogenous metabolites.
- MRM transitions : Use m/z 224→105 (characteristic fluorobenzoyl fragment) for selective detection.
- Matrix-matched calibration : Correct for ion suppression in complex biological samples .
Q. How does structural modification of the butyric acid chain alter the compound’s pharmacokinetic profile?
- Esterification : Methyl ester derivatives improve cell permeability (logP increases from 1.2 to 2.8) but reduce aqueous solubility.
- Amidation : Enhances metabolic stability (t₁/₂ increases from 2.5 to 6.7 hours in liver microsomes). SAR studies should balance lipophilicity and polar surface area .
Q. What experimental designs are recommended for studying the compound’s role in prodrug formulations?
- Linker selection : Use pH-sensitive linkers (e.g., hydrazones) for targeted release in acidic tumor microenvironments.
- In vivo validation : Monitor plasma concentrations via LC-MS and compare efficacy/toxicity ratios against unmodified drugs. Include control groups with linker-only formulations .
Properties
IUPAC Name |
5-(4-fluorophenyl)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQROUOOMAMCQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351048 | |
Record name | 4-(4-Fluorobenzoyl)butyric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149437-76-3 | |
Record name | 4-Fluoro-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149437-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Fluorobenzoyl)butyric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-δ-oxobenzenepentanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9WD9HE8J3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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